Amphotericin X1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

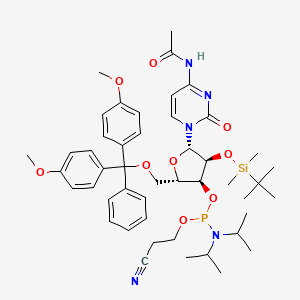

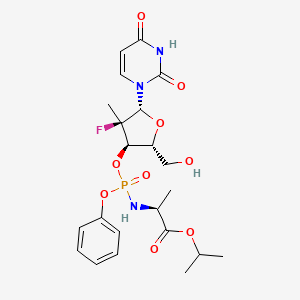

Amphotericin X1 is a polyene macrolide antibiotic that is commonly used in the field of medicine due to its antifungal properties. It is a derivative of amphotericin B, which is known for its broad-spectrum antifungal activity. Amphotericin X1 has been shown to be effective against a wide range of fungal infections, including those caused by Candida, Aspergillus, and Cryptococcus species.

Scientific Research Applications

Antifungal Agent

Amphotericin B, which Amphotericin X1 is a part of, is considered one of the most important antifungal agents used to treat invasive fungal infections . Despite its toxic potential, it remains useful in the treatment of invasive fungal diseases due to its broad spectrum of activity, low resistance rate, and excellent clinical and pharmacological action .

Treatment of Invasive Fungal Infections

Amphotericin B is used for the treatment of invasive fungal infections. It has different formulations for systemic use, each with distinct characteristics that may influence therapeutic results .

Pharmacological Properties

The pharmacological properties of Amphotericin B are significant in scientific research. These properties include its chemical characteristics, pharmacokinetic structures, drug–target interactions, stability, and others .

Treatment of Local Mycotic Infections

Initially, Amphotericin B was designed for the treatment of local mycotic infections and later approved for the treatment of progressive and potentially fatal fungal infections .

Prophylaxis in High-Risk Settings

Amphotericin B plays a pivotal role as prophylaxis in high-risk settings, highlighting its value and ongoing relevance .

Treatment of Severe and Rare Fungal Infections

Amphotericin B is effective in treating severe and rare fungal infections. Its broad efficacy and low resistance rates maintain its essential status in antifungal therapy .

Mechanism of Action

Target of Action

Amphotericin X1, like its parent compound Amphotericin B, primarily targets ergosterol , a sterol present in the cell membrane of susceptible fungi . Ergosterol plays a crucial role in maintaining the integrity and fluidity of the fungal cell membrane .

Mode of Action

Amphotericin X1 interacts with ergosterol to form transmembrane channels . This interaction alters the cell membrane’s permeability, allowing leakage of intracellular components . The formation of these channels disrupts the normal functioning of the cell, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Amphotericin X1 is the ergosterol biosynthesis pathway in fungi . By binding to ergosterol, Amphotericin X1 disrupts the cell membrane’s structure and function, affecting various downstream cellular processes. This disruption can lead to cell lysis and death .

Pharmacokinetics

Based on the pharmacokinetics of amphotericin b, it can be inferred that the compound’s absorption, distribution, metabolism, and excretion (adme) properties may be similar . These properties can significantly impact the bioavailability of the drug, influencing its efficacy and potential side effects .

Result of Action

The primary result of Amphotericin X1’s action is the death of the fungal cell . By disrupting the cell membrane’s integrity, the drug causes leakage of essential intracellular components, leading to cell death . This action effectively inhibits the growth and proliferation of the fungi .

Action Environment

The action of Amphotericin X1 can be influenced by various environmental factors. For instance, the presence of ergosterol in the fungal cell membrane is crucial for the drug’s action . Therefore, changes in the fungal cell’s environment that affect ergosterol synthesis could potentially influence the drug’s efficacy . Additionally, factors such as pH, temperature, and the presence of other interacting substances could also impact the stability and action of Amphotericin X1 .

properties

IUPAC Name |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)61)38(55)27-48(62-5,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59H,20-27,49H2,1-5H3,(H,60,61)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLVDQCUUOUTLI-TYVGYKFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)OC)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)OC)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H75NO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

938.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amphotericin X1 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)](/img/structure/B1142247.png)

![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)